N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE
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Overview
Description
N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the thienopyridine class, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the condensation of a benzylamine derivative with a thienopyridine precursor, followed by oxidation and hydrolysis steps to yield the final product . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienopyridine moieties, often using halogenated reagents under basic conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the modulation of enzyme activity and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, binding to their active sites and modulating their activity. The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
N-BENZYL-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- N-BENZYL-7-HO-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-12-11(15(20)17-10-6-7-21-13(10)12)14(19)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKPODSIBPFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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